molecular formula C22H23NO7 B12468733 Ethyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Ethyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate

Cat. No.: B12468733
M. Wt: 413.4 g/mol
InChI Key: QTZUXQNIPCFFRE-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate: is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoate ester linked to a butanamido group, which is further connected to a methoxyphenyl moiety through an oxoethoxy linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate typically involves multi-step organic reactions. One common route includes the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 4-oxobutanoyl chloride to introduce the butanamido group. The final step involves the reaction of the resulting compound with 3-methoxyphenylacetic acid under oxoethoxy conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of anti-inflammatory and anticancer agents.
  • Explored for its role in enzyme inhibition and receptor modulation.

Industry:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • 4-methoxyphenethyl isocyanate

Uniqueness: Ethyl 4-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is unique due to its specific structural features, such as the combination of a benzoate ester, butanamido group, and methoxyphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

ethyl 4-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C22H23NO7/c1-3-29-22(27)15-7-9-17(10-8-15)23-20(25)11-12-21(26)30-14-19(24)16-5-4-6-18(13-16)28-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,25)

InChI Key

QTZUXQNIPCFFRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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